1-(4-chlorobenzoyl)-4-[(4-chlorophenyl)sulfonyl]piperazine -

1-(4-chlorobenzoyl)-4-[(4-chlorophenyl)sulfonyl]piperazine

Catalog Number: EVT-3716632
CAS Number:
Molecular Formula: C17H16Cl2N2O3S
Molecular Weight: 399.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While the synthesis of 1-(4-chlorobenzoyl)-4-[(4-chlorophenyl)sulfonyl]piperazine is not explicitly detailed in the provided papers, a similar compound, 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone, serves as a useful analogue for outlining a plausible synthetic route [].

The synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone begins with reacting different secondary amines with 4-bromomethylbenzenesulfonyl chloride to obtain various 1-{[4-(bromomethyl)phenyl]sulfonyl}amines []. This suggests a similar approach could be applied for 1-(4-chlorobenzoyl)-4-[(4-chlorophenyl)sulfonyl]piperazine:

Molecular Structure Analysis

Although the precise molecular structure of 1-(4-chlorobenzoyl)-4-[(4-chlorophenyl)sulfonyl]piperazine is not explicitly defined in the provided literature, inferences can be drawn from analogous compounds like 1-(4-Chlorophenyl) piperazine []. This compound exhibits a piperazine ring with a chair conformation, likely due to steric factors []. Based on this, 1-(4-chlorobenzoyl)-4-[(4-chlorophenyl)sulfonyl]piperazine likely possesses a similar piperazine structure with:

Applications
  • Anticancer Activity: Research on [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivates, structurally similar to the compound , demonstrates potent anticancer activity against human breast cancer cell lines [].
  • Antibacterial Activity: Studies on 5-{1-[(4- chlorophenyl) sulfonyl]-3-piperidinyl}-1, 3, 4-oxadiazol-2-yl sulfide analogues, bearing a similar (4-chlorophenyl)sulfonyl piperazine moiety, show significant antibacterial activity against various bacterial strains including S. typhi, E. coli, and B. subtilis [].
  • Antifungal Activity: Derivatives of 2-[amino]-N-(un/substituted-phenyl)acetamides containing a (4-chlorophenyl)sulfonyl group exhibit promising antifungal potential [].
  • Compound Description: This series of compounds, synthesized and characterized for their antimicrobial and antifungal activities, shares a core structure of a substituted phenylacetamide with the target compound. []
  • Relevance: The related compounds and 1-(4-chlorobenzoyl)-4-[(4-chlorophenyl)sulfonyl]piperazine both contain a 4-chlorophenyl sulfonyl moiety and an amide linkage, although the specific substitution patterns and the presence of the benzodioxane group in the related compounds differentiate them. []

5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives

  • Compound Description: This series was synthesized and evaluated for its biological activity, including in silico docking studies and bovine serum albumin (BSA) binding interactions, along with antibacterial, acetylcholinesterase inhibitory, and urease inhibitory activities. []

(3E,5E)-1-((4-Chlorophenyl)sulfonyl)-3,5-bis(4-fluorobenzylidene)piperidin-4-one

  • Compound Description: This compound was synthesized and its crystal structure was determined. Its anti-inflammatory activity was also evaluated. []

(3E,5E)-1-((4-Chlorophenyl)sulfonyl)-3-(pyridin-4-ylmethylene)-5-(2-(trifluoromethyl)benzylidene)piperidin-4-one

  • Compound Description: This compound's crystal structure was determined and its anti-inflammatory activity was studied. []

1-(4-Chlorophenyl) piperazine

  • Compound Description: This compound underwent spectroscopic analysis using NMR, FTIR, and Raman techniques. DFT calculations were also performed to study its conformational analysis, vibrational spectra, vibrational assignments, and nuclear magnetic shielding tensors. []
  • Relevance: This compound represents a key structural fragment within 1-(4-chlorobenzoyl)-4-[(4-chlorophenyl)sulfonyl]piperazine, encompassing the 1-(4-chlorophenyl)piperazine moiety. This highlights the importance of this specific fragment in the overall structure and potential activity of the target compound. []

1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]-piperazine enantiomers

  • Compound Description: This entry refers to the individual enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]-piperazine. The synthesis of these enantiomers, as well as their use in preparing optically pure 1-[(4-chlorophenyl)phenylmethyl]-piperazine, a valuable intermediate for antihistaminic compounds, is described. [, , ]

5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl sulfide analogues

  • Compound Description: This set of compounds represents S-substituted derivatives of 5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl sulfide. These derivatives were synthesized and evaluated for their lipoxygenase and antibacterial activities. []

1-[(4-Chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine enantiomers

  • Compound Description: This refers to the separated enantiomers of 1-[(4-Chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine, a known L-type calcium channel blocker. The study investigated the stereoselective behavior of these enantiomers using various methods. []
  • Compound Description: This compound is a thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor antagonist studied for its antiaggregant and antivasospastic properties. [, ]

[1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives

  • Compound Description: This series of compounds was synthesized and evaluated for anticancer and antituberculosis activity. []

(S)-2-((S)-3-(4-Chlorophenyl)-N'-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamido)-3-(methyl-d3)butanamide-d5 (Octadeuterated JD5037)

  • Compound Description: This is an octadeuterated analog of JD5037, a potent and selective peripherally acting inverse agonist of the cannabinoid (CB1R) receptor. []

1-[(4-Chlorophenyl)phenyl methyl] Piperazine

  • Compound Description: This compound is a key intermediate in the synthesis of cetirizine hydrochloride and was synthesized from 4-chlorobenzophenone. []
  • Relevance: This compound shares the 1-[(4-chlorophenyl)phenylmethyl]piperazine moiety with 1-(4-chlorobenzoyl)-4-[(4-chlorophenyl)sulfonyl]piperazine, highlighting the significance of this specific structural fragment in the overall structure of the target compound. []

Ethyl 3-(4-chlorobenzoyl)-1-(4-chlorobenzyl)-4-(4-chlorophenyl)-2,2-dioxo-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate

  • Compound Description: This compound's crystal structure was analyzed, revealing its conformational features and intermolecular interactions. []

8-[[(4-Chlorophenyl)sulfonyl]amino]-4-(3-pyridinylalkyl)octanoic acid enantiomers

  • Compound Description: This entry focuses on the individual enantiomers of 8-[[(4-Chlorophenyl)sulfonyl]amino]-4-(3-pyridinylpropyl)octanoic acid and its pyridinyl ether analog. These enantiomers were synthesized and their in vitro and in vivo activity as thromboxane receptor antagonists (TxRAs) and thromboxane synthase inhibitors (TxSIs) was evaluated. []

1-(4-Chlorobenzoyl)-2,7-dimethoxynaphthalene

  • Compound Description: The crystal structure of this compound was determined, revealing the dihedral angle between the naphthalene and benzene rings. []

4-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-N-(4-cyanophenyl)piperazine-1-carboxamide

  • Compound Description: The crystal structure of this compound was analyzed to understand its conformational features and intermolecular interactions. []
  • Relevance: This compound, while structurally distinct, shares the presence of a 4-chlorophenyl ring with 1-(4-chlorobenzoyl)-4-[(4-chlorophenyl)sulfonyl]piperazine. The key difference lies in the connection of the 4-chlorophenyl group to a pyrazole ring in the related compound, unlike the direct attachment to a carbonyl group in the target compound. []

1-(3-Chlorophenyl)-4-(4-(((2,3-dihydro-1H-inden-5-yl)oxy)methyl)phenethyl)piperazine

  • Compound Description: This compound's crystal structure was solved to elucidate its three-dimensional arrangement and molecular packing. []

tert-Butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate

  • Compound Description: The crystal structure of this compound was determined to understand its conformational characteristics and intermolecular interactions. []
  • Relevance: While this compound is structurally distinct, it shares the presence of a 4-chlorophenyl ring with 1-(4-chlorobenzoyl)-4-[(4-chlorophenyl)sulfonyl]piperazine. The main difference is the connection of the 4-chlorophenyl group to a pyrazole ring in the related compound, unlike the direct attachment to a carbonyl group in the target compound. []

cis-4-[(4-Chlorophenyl)sulfonyl]-4-(2,5-difluorophenyl)cyclohexanepropanoic acid

  • Compound Description: This compound and its pharmaceutically acceptable salts are reported for their potential use in cancer treatment. []

3-(4-Chlorobenzoyl)-4-(4-chlorophenyl)-1-phenethylpiperidin-4-ol

  • Compound Description: The crystal structure of this compound was determined, revealing its conformational features, with the piperidine ring adopting a chair conformation and the chlorobenzene rings showing a specific dihedral angle. []

2-Amino-3-(4-chlorobenzoyl)-4-[4-(alkyl/aryl)piperazin-yl]thiophene derivatives

  • Compound Description: This series of compounds was synthesized and evaluated as potential allosteric enhancers of the A1 adenosine receptor, with variations in the alkyl/aryl substituents on the piperazine ring. []

N-[(4-Chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide (Compound 21)

  • Compound Description: This compound, synthesized as part of a series of 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides, exhibited promising anticancer activity, particularly against leukemia, colon cancer, and melanoma. [, ]
  • Relevance: This compound, while structurally distinct, shares the presence of a 4-chlorophenyl group linked to a nitrogen atom with 1-(4-chlorobenzoyl)-4-[(4-chlorophenyl)sulfonyl]piperazine. The key difference lies in the connection of the 4-chlorophenyl group to a carbamoyl moiety in the related compound, unlike the direct attachment to a carbonyl group in the target compound. Additionally, the related compound possesses a pyridine-3-sulfonamide moiety and a piperazine ring substituted with a 3,4-dichlorophenyl group, further differentiating it from the target compound. [, ]

27. 1-[(4-Chlorophenyl)(phenyl)methyl]piperazine-1,4-diium bis(trichloroacetate)–trichloroacetic acid (1/1)* Compound Description: The crystal structure of this compound, a salt adduct, was analyzed to understand its conformational features, particularly the chair conformation of the piperazine ring. [] * Relevance: This compound shares the 1-[(4-chlorophenyl)(phenyl)methyl]piperazine moiety with 1-(4-chlorobenzoyl)-4-[(4-chlorophenyl)sulfonyl]piperazine. This structural similarity highlights the importance of this specific fragment in the overall structure and potential activity of both compounds. []

1-(4-Chlorobenzoyl)-3-(3-methylpyridin-2-yl)thiourea

  • Compound Description: The crystal structure of this compound was determined, revealing its planar fragments and the dihedral angles between them. []

29. 2-Furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives* Compound Description: This series was synthesized and evaluated for enzyme inhibitory activity against acetylcholinesterase and butyrylcholinesterase, as well as antibacterial activity against various Gram-positive and Gram-negative bacterial strains. [] * Relevance: This series shares the piperazine ring system with 1-(4-chlorobenzoyl)-4-[(4-chlorophenyl)sulfonyl]piperazine. The presence of a substituted sulfonyl group, albeit located on a benzyl substituent attached to the piperazine nitrogen in the related compounds, further connects their structures. The presence of a 2-furoyl group linked to the piperazine nitrogen in the related compounds differentiates them from the target compound. []

1-((3-Bromophenyl)sulfonyl)-4-methylpiperazine

  • Compound Description: This compound, alongside 1-ethyl-4-(phenylsulfonyl)piperazine, underwent synthesis and characterization, with emphasis on DFT studies, molecular electrostatic potential, and leading molecular orbital analysis. []

2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid

  • Compound Description: This compound and its salts were synthesized, starting from 1-[(4-chlorophenyl) phenylmethyl]-piperazine and reacting it with 2-chloroethoxyacetic acid. []

35. (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine* Compound Description: This compound, the R-enantiomer of 1-[(4-chlorophenyl)phenylmethyl]piperazine, was synthesized with high yield and optical purity for use as an intermediate in pharmaceutical synthesis. []* Relevance: This compound shares the 1-[(4-chlorophenyl)phenylmethyl]piperazine moiety with 1-(4-chlorobenzoyl)-4-[(4-chlorophenyl)sulfonyl]piperazine, signifying a significant structural similarity. []

3-Chlorobenzoyl-N-(2-amino-4-chlorophenyl)anthranilic acid

  • Compound Description: This anthranilic acid derivative was designed and synthesized as a potential analgesic drug candidate, showing promising results in in silico docking studies and in vivo analgesic activity tests. []

1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine (Compound #5)

  • Compound Description: This compound showed potential in mitigating radiation-induced normal tissue toxicity in the brains of mice by increasing neural stem/progenitor cells, inhibiting microglia activation, and reducing pro-inflammatory cytokine expression. []
  • Relevance: This compound shares the core structure of a substituted sulfonylpiperazine with 1-(4-chlorobenzoyl)-4-[(4-chlorophenyl)sulfonyl]piperazine. The key difference lies in the substitution on the sulfonyl group, where a 4-nitrophenyl group is present in the related compound instead of a 4-chlorophenyl group in the target compound. []

40. Sulfonyl 1,2,3‐Triazolyl Imidazole Derivatives* Compound Description: Synthesized through a Ramachary organocatalytic cycloaddition method using β-ketosulfones and aryl sulfonyl azides, these derivatives showed promising anticancer activity against MCF-7, MDA-MB-231, and A-549 cell lines, with two compounds exhibiting potent inhibitory activity against the epidermal growth factor receptor (EGFR). []* Relevance: While structurally diverse, several compounds within this series, specifically those containing a 1-((4-chlorophenyl)sulfonyl)-1H-1,2,3-triazole moiety, share the 4-chlorophenylsulfonyl structural feature with 1-(4-chlorobenzoyl)-4-[(4-chlorophenyl)sulfonyl]piperazine. The presence of the triazole ring and the imidazole ring system in the related compounds distinguishes them from the target compound. []

1-(4-Chlorophenyl)piperazine-1,4-diium tetrachloridozincate(II) monohydrate

  • Compound Description: This compound is a salt with a tetrachloridozincate(II) anion and a 1-(4-chlorophenyl)piperazine-1,4-diium cation. Its crystal structure was analyzed, revealing the tetrahedral geometry of the zinc atom and the intermolecular interactions involving hydrogen bonds and π-π stacking interactions. []

Properties

Product Name

1-(4-chlorobenzoyl)-4-[(4-chlorophenyl)sulfonyl]piperazine

IUPAC Name

(4-chlorophenyl)-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]methanone

Molecular Formula

C17H16Cl2N2O3S

Molecular Weight

399.3 g/mol

InChI

InChI=1S/C17H16Cl2N2O3S/c18-14-3-1-13(2-4-14)17(22)20-9-11-21(12-10-20)25(23,24)16-7-5-15(19)6-8-16/h1-8H,9-12H2

InChI Key

PFLPGPABYXBBKR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.